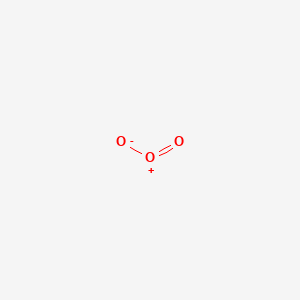
Ozone
Cat. No. B167849
Key on ui cas rn:
10028-15-6
M. Wt: 47.998 g/mol
InChI Key: XQOAKYYZMDCSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04344925
Procedure details


The same phosphogypsum suspension having a whiteness grade equal to 65 was acidified up to pH equal to 3 by using a sulfuric acid solution. After treatment with 500 parts per millions of ozone a phosphogypsum having a whiteness grade equal to 77 was obtained.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[OH2:2].[O-:3][S:4]([O-:7])(=[O:6])=[O:5].[Ca+2:8].S(=O)(=O)(O)[OH:10]>>[O:1]=[O+:2][O-:3].[OH2:10].[OH2:3].[O-:6][S:4]([O-:7])(=[O:5])=[O:3].[Ca+2:8] |f:0.1.2.3,6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[O-]S(=O)(=O)[O-].[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.[O-]S(=O)(=O)[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04344925
Procedure details


The same phosphogypsum suspension having a whiteness grade equal to 65 was acidified up to pH equal to 3 by using a sulfuric acid solution. After treatment with 500 parts per millions of ozone a phosphogypsum having a whiteness grade equal to 77 was obtained.


Name
ozone

Name
phosphogypsum
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].[OH2:2].[O-:3][S:4]([O-:7])(=[O:6])=[O:5].[Ca+2:8].S(=O)(=O)(O)[OH:10]>>[O:1]=[O+:2][O-:3].[OH2:10].[OH2:3].[O-:6][S:4]([O-:7])(=[O:5])=[O:3].[Ca+2:8] |f:0.1.2.3,6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[O-]S(=O)(=O)[O-].[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
ozone
|
|
Type
|
product
|
|
Smiles
|
O=[O+][O-]
|
|
Name
|
phosphogypsum
|
|
Type
|
product
|
|
Smiles
|
O.O.[O-]S(=O)(=O)[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
